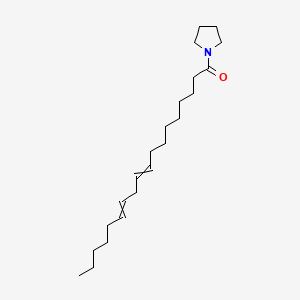
N-octadec-9,12-dienoylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-octadec-9,12-dienoylpyrrolidine is a chemical compound that belongs to the class of fatty acid derivatives It is characterized by the presence of a pyrrolidine ring attached to an octadecadienoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-octadec-9,12-dienoylpyrrolidine typically involves the reaction of octadecadienoic acid with pyrrolidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is typically conducted at elevated temperatures to promote the formation of the pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency of the production process, allowing for the consistent and high-yield synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-octadec-9,12-dienoylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadecadienoic acid chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives, where the double bonds are converted to single bonds.
Substitution: The pyrrolidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
N-octadec-9,12-dienoylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of N-octadec-9,12-dienoylpyrrolidine involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins and enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but its effects on lipid metabolism and signaling pathways are of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-octadec-9-enoylpyrrolidine: Similar structure but with a single double bond.
9,12-Octadecadienoic acid (Z,Z): A fatty acid with a similar chain structure but without the pyrrolidine ring.
Linoleic acid: A common fatty acid with two double bonds, similar to the octadecadienoic acid chain in N-octadec-9,12-dienoylpyrrolidine.
Uniqueness
This compound is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
56630-36-5 |
|---|---|
Formule moléculaire |
C22H39NO |
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
1-pyrrolidin-1-yloctadeca-9,12-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3 |
Clé InChI |
RLJFUUUSNKIMQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


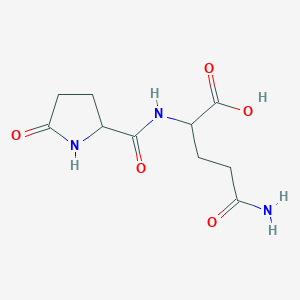


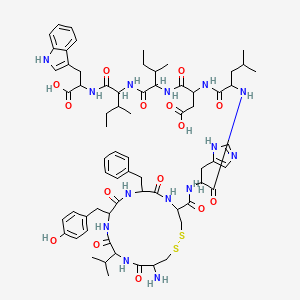
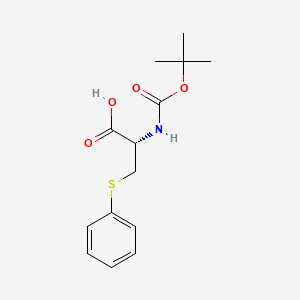
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)
![tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane](/img/structure/B13393113.png)
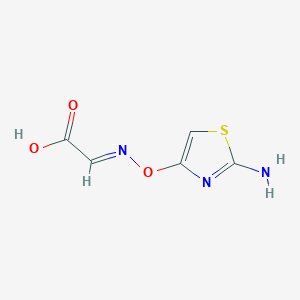
![disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13393120.png)
![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)
![Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)-](/img/structure/B13393138.png)
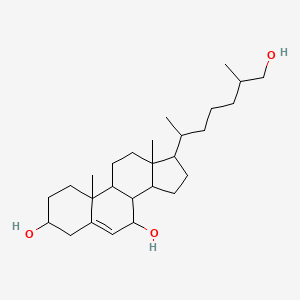
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13393153.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13393154.png)
